Cas no 83194-70-1 (Methyl 4-hydroxy-2,6-dimethylbenzoate)

Methyl 4-hydroxy-2,6-dimethylbenzoate structure
83194-70-1 structure
Product Name:Methyl 4-hydroxy-2,6-dimethylbenzoate
Número CAS:83194-70-1
MF:C10H12O3
Megavatios:180.200483322144
MDL:MFCD13191754
CID:1807416
PubChem ID:13814116
Update Time:2025-07-02

Methyl 4-hydroxy-2,6-dimethylbenzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 4-hydroxy-2,6-dimethylbenzoate
    • 3-Pyridinecarboxylicacid,1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-,methyl ester
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine 3-carboxylate
    • AG-D-10416
    • 3-Pyridinecarboxylic acid, 5-(1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester, P-oxide
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oyo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • ACMC-20m53m
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2
    • AC1O3SAA
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • methyl 2,6-dimethyl-4-hydroxybenzoate
    • Dhp 218
    • Dhp-218
    • CTK4A0679
    • 2,6-DIMETHYL-4-HYDROXYBENZOIC ACID METHYL ESTER
    • benzoic acid,4-hydroxy-2,6-dimethyl-,methyl ester
    • Methyl 4-hydroxy-2,6-dimethylbenzoate (ACI)
    • 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester
    • 83194-70-1
    • DS-3952
    • AKOS015852021
    • Methyl4-hydroxy-2,6-dimethylbenzoate
    • SCHEMBL197898
    • Benzoic acid, 4-hydroxy-2,6-dimethyl-, methyl ester
    • s10376
    • DTXSID50550343
    • DB-022741
    • CS-0187507
    • QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • 708-31-6
    • MFCD13191754
    • 4-hydroxy-2,6-dimethyl-benzoic acid methyl ester
    • MDL: MFCD13191754
    • Renchi: 1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
    • Clave inchi: QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C)=CC(O)=CC=1C)OC

Atributos calculados

  • Calidad precisa: 180.078644241g/mol
  • Masa isotópica única: 180.078644241g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 179
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 46.5Ų

Propiedades experimentales

  • Denso: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 285.1±35.0 ºC (760 Torr),
  • Punto de inflamación: 119.4±18.7 ºC,
  • Disolución: 微溶 (1.7 g/L) (25 ºC),

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Methyl 4-hydroxy-2,6-dimethylbenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Referencia
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  36 h, 80 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
2.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Referencia
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referencia
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Referencia
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ,  Trifluoroacetic acid ;  10 h, 1 atm, rt → 80 °C
Referencia
Copper(II)-catalyzed aromatization followed by bromination of cyclohexenones leading to phenols and bromophenols
Tong, Hung-Chun; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3256-3261

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Referencia
Synthesis and characterization of laterally substituted noncentrosymmetric main chain hydrogen-bonded polymers
Wolf, Jeremy R.; et al, Liquid Crystals, 2014, 41(5), 721-730

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Ethanol ;  -5 °C; 74 h, cooled; 24 h, rt; rt → 100 °C
2.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Referencia
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referencia
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid
2.1 Solvents: Benzene
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Methyl 4-hydroxy-2,6-dimethylbenzoate Raw materials

Methyl 4-hydroxy-2,6-dimethylbenzoate Preparation Products

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